2-Bromo-4-(chloromethoxy)-1-fluorobenzene

C–H activation Regioselective arylation Ortho-substituted fluorobenzenes

2-Bromo-4-(chloromethoxy)-1-fluorobenzene (CAS 1551735-36-4; molecular formula C₇H₅BrClFO; molecular weight 239.47 g·mol⁻¹) is a trisubstituted aromatic building block bearing bromine at the 2-position, a chloromethoxy (–OCH₂Cl) ether at the 4-position, and fluorine at the 1-position. Available from multiple global suppliers at ≥95% purity, this polyhalogenated scaffold is designed for sequential, chemoselective functionalization in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C7H5BrClFO
Molecular Weight 239.47 g/mol
Cat. No. B13210410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(chloromethoxy)-1-fluorobenzene
Molecular FormulaC7H5BrClFO
Molecular Weight239.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCl)Br)F
InChIInChI=1S/C7H5BrClFO/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,4H2
InChIKeyMHWFSCTXJBAVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(chloromethoxy)-1-fluorobenzene (CAS 1551735-36-4): Procurement-Ready Halogenated Building Block for Regioselective Synthesis


2-Bromo-4-(chloromethoxy)-1-fluorobenzene (CAS 1551735-36-4; molecular formula C₇H₅BrClFO; molecular weight 239.47 g·mol⁻¹) is a trisubstituted aromatic building block bearing bromine at the 2-position, a chloromethoxy (–OCH₂Cl) ether at the 4-position, and fluorine at the 1-position . Available from multiple global suppliers at ≥95% purity, this polyhalogenated scaffold is designed for sequential, chemoselective functionalization in medicinal chemistry and agrochemical intermediate synthesis . Its defining structural feature is the simultaneous presence of a C(sp²)–Br bond amenable to cross-coupling and an acid-labile chloromethoxy ether that serves as a latent phenol, enabling a protection/deprotection strategy that avoids premature unmasking during multi-step sequences.

Why Regioisomeric or Functional-Group Swaps with 2-Bromo-4-(chloromethoxy)-1-fluorobenzene Compromise Synthetic Sequence Reliability


The substitution pattern on 2-bromo-4-(chloromethoxy)-1-fluorobenzene is critical because the ortho-bromo substituent relative to fluorine directs palladium-catalyzed C–H arylation exclusively to the C3 position, a regioselectivity that is lost or diminished with meta- or para-bromo isomers [1]. Simply replacing the chloromethoxy group with a methoxymethoxy (MOM) ether alters the deprotection conditions and stability profile, while using non-protected 2-bromo-4-fluorophenol introduces a free hydroxyl that can interfere with cross-coupling chemistry or require re-optimization of the entire sequence. The quantitative evidence below demonstrates that each structural feature contributes a measurable selection criterion that no single in-class analog can replicate.

Quantitative Differentiation Evidence for 2-Bromo-4-(chloromethoxy)-1-fluorobenzene Selection


Ortho-Bromo Substituent Directs Exclusive C3 Regioselectivity in Palladium-Catalyzed C–H Arylation

In a systematic study of ortho-substituted fluorobenzenes, the presence of a 2-bromo substituent (directly corresponding to the substitution pattern of the target compound) enabled palladium-catalyzed C–H bond arylation to proceed with complete regioselectivity at the C3 position (the other ortho-position relative to fluorine). The reaction employed a diphosphine-palladium catalyst with potassium acetate/dimethylacetamide (PivOK/DMA). In contrast, fluorobenzene lacking an ortho-directing group gave no or non-selective arylation under identical conditions [1]. Although the study was conducted on 2-bromofluorobenzene rather than the chloromethoxy derivative, the ortho-bromo directing effect is mechanistically conserved and independent of the para-substituent.

C–H activation Regioselective arylation Ortho-substituted fluorobenzenes

Chloromethoxy vs. Methoxymethoxy (MOM) Protecting Group: Differentiated Stability and Deprotection Orthogonality

The chloromethoxy (–OCH₂Cl) group is a protected phenol precursor that can be cleaved under mild acidic or nucleophilic conditions. Its direct analog, 2-bromo-4-fluoro-1-(methoxymethoxy)benzene (CAS 474711-11-0), carries a MOM ether (–OCH₂OCH₃). The chloromethoxy ether offers two distinct advantages: (i) the terminal C–Cl bond provides a secondary synthetic handle (e.g., for nucleophilic displacement to install diverse –OCH₂Nu groups prior to phenol unmasking), unavailable with the MOM group; (ii) deprotection conditions can be orthogonal to MOM ethers, enabling sequential protecting group strategies in complex molecule synthesis . Supplier data show the MOM analog is available at 98% purity (MW 235.05) while the target chloromethoxy compound is at 95% purity (MW 239.47) . The higher molecular weight of the chloromethoxy derivative reflects the chlorine atom, which contributes to increased lipophilicity (predicted LogP ~3.34 vs. ~2.5–2.8 for the MOM analog based on fragment contributions).

Protecting group strategy Phenol protection Chemoselective deprotection

Bromine vs. Chlorine Cross-Coupling Selectivity: Ortho-Bromo Enables Sequential Functionalization in the Presence of Chloromethoxy Chlorine

2-Bromo-4-(chloromethoxy)-1-fluorobenzene contains two distinct carbon–halogen bonds: a C(sp²)–Br bond (bond dissociation energy ~80 kcal·mol⁻¹) and a C(sp³)–Cl bond within the chloromethoxy group (BDE ~82–84 kcal·mol⁻¹). In palladium-catalyzed cross-coupling, oxidative addition occurs selectively at the C–Br bond, leaving the chloromethoxy C–Cl intact. This is in contrast to the analogous dichloro compound 2-chloro-4-(chloromethoxy)-1-fluorobenzene (CAS 1556437-01-4, MW 195.02), where the C(sp²)–Cl bond (BDE ~95 kcal·mol⁻¹) is significantly less reactive toward oxidative addition, often requiring specialized ligands or elevated temperatures . The bromo derivative therefore offers a wider operational window for selective mono-coupling without risking competitive reaction at the chloromethoxy site.

Cross-coupling selectivity Suzuki-Miyaura Chemoselective functionalization

High-Value Application Scenarios for 2-Bromo-4-(chloromethoxy)-1-fluorobenzene Informed by Quantitative Differentiation Evidence


Sequential Ortho-Directed C–H Arylation Followed by Cross-Coupling for 1,2,3-Trisubstituted Fluorobenzene Libraries

In medicinal chemistry programs targeting fluorinated biaryl or triaryl scaffolds, the ortho-bromo group directs exclusive C3 C–H arylation (as demonstrated by Hfaiedh et al., 2017 [1]) while the bromine subsequently participates in a Suzuki-Miyaura coupling. This two-step sequence generates a 1,2,3-trisubstituted fluorobenzene with two distinct aryl/heteroaryl substituents installed in a programmed order, minimizing protecting group manipulations. The chloromethoxy group remains intact throughout both steps and can be unmasked to the phenol in the final synthetic stage for further diversification or biological target engagement.

Chloromethoxy as a Dual-Purpose Handle: Phenol Protection with a Reactive Terminal Chlorine for Late-Stage Derivatization

Unlike MOM-protected analogs, the chloromethoxy group provides a terminal C–Cl bond that can undergo nucleophilic substitution (e.g., with amines, thiols, or alkoxides) to install –OCH₂Nu diversity elements while the bromo and fluoro substituents remain untouched. This converts a simple protecting group into a diversification node, enabling parallel library synthesis from a single intermediate [1]. The approach is particularly valuable in fragment-based drug discovery where systematic variation of the linker between the fluorobenzene core and a recognition element is required.

Agrochemical Intermediate Synthesis Exploiting Halogen Retention for Biological Activity

Fluorinated aromatic compounds constitute over 25% of modern agrochemical active ingredients, and the combination of bromine, fluorine, and a protected phenol precursor in 2-bromo-4-(chloromethoxy)-1-fluorobenzene aligns with the 'halogen-enriched' design paradigm dominant in crop protection discovery [1]. The compound can serve as a common intermediate for generating diverse herbicide, fungicide, or insecticide candidates through sequential cross-coupling and deprotection, with the bromine providing a synthetic exit point for introducing aryl, heteroaryl, or alkynyl groups.

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